molecular formula C7H7Br2NO2S B13277566 (3,4-Dibromophenyl)methanesulfonamide

(3,4-Dibromophenyl)methanesulfonamide

Cat. No.: B13277566
M. Wt: 329.01 g/mol
InChI Key: GKHWBWQVZQHVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dibromophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7Br2NO2S. It is a sulfonamide derivative, characterized by the presence of two bromine atoms attached to the phenyl ring at the 3 and 4 positions, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dibromophenyl)methanesulfonamide typically involves the reaction of 3,4-dibromoaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 3,4-dibromoaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dibromophenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while oxidation and reduction can lead to sulfonic acids or sulfinamides .

Scientific Research Applications

(3,4-Dibromophenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,4-Dibromophenyl)methanesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The bromine atoms may also contribute to the binding affinity through halogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dibromophenyl)methanesulfonamide: Similar in structure but with bromine atoms at the 2 and 3 positions.

    (4-Bromophenyl)methanesulfonamide: Contains only one bromine atom at the 4 position.

    (3,4-Dichlorophenyl)methanesulfonamide: Similar structure with chlorine atoms instead of bromine.

Uniqueness

(3,4-Dibromophenyl)methanesulfonamide is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and binding properties. The presence of two bromine atoms can enhance its ability to participate in halogen bonding and increase its hydrophobicity, potentially leading to stronger interactions with biological targets .

Properties

Molecular Formula

C7H7Br2NO2S

Molecular Weight

329.01 g/mol

IUPAC Name

(3,4-dibromophenyl)methanesulfonamide

InChI

InChI=1S/C7H7Br2NO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

GKHWBWQVZQHVAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)N)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.